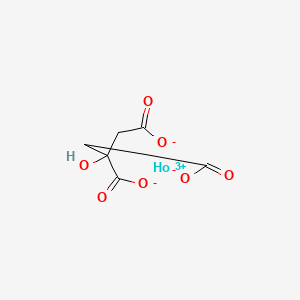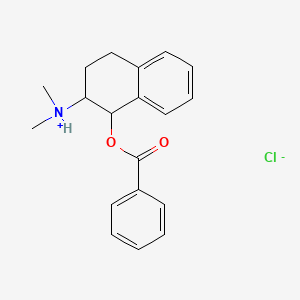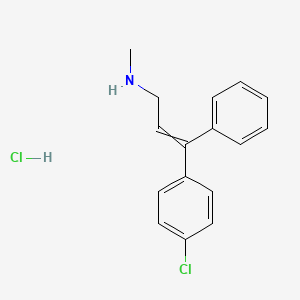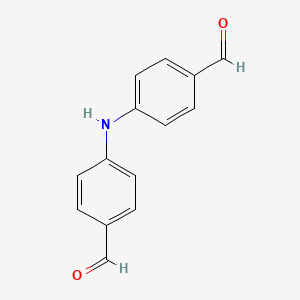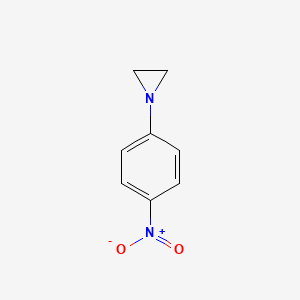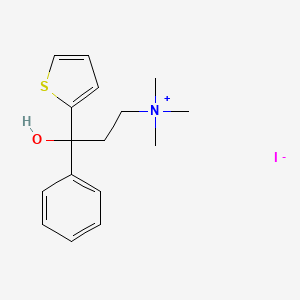
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have garnered significant attention due to their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The oxalate form of this compound is particularly interesting due to its enhanced solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate typically involves multiple steps The initial step often includes the functionalization of carbazole at the 9-position with a 3-dimethylaminopropyl group This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final step involves the formation of the oxalate salt, which enhances the compound’s solubility and stability for various applications.
化学反应分析
Types of Reactions
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or silver oxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkylating agents for nucleophilic substitution, methoxy-containing reagents for electrophilic substitution.
Major Products Formed
科学研究应用
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and applications in optoelectronics.
9-Ethylcarbazole: A derivative with similar applications but different solubility and stability profiles.
4-Methoxycarbazole: Another derivative with distinct electronic properties due to the methoxy group.
Uniqueness
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and a broad range of applications. Its oxalate form further improves its usability in various scientific and industrial contexts.
属性
CAS 编号 |
41734-85-4 |
|---|---|
分子式 |
C20H24N2O5 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-hydroxy-2-oxoacetate;3-(4-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-15-9-5-4-8-14(15)18-16(20)10-6-11-17(18)21-3;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
WLKAPQROLQEIEH-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


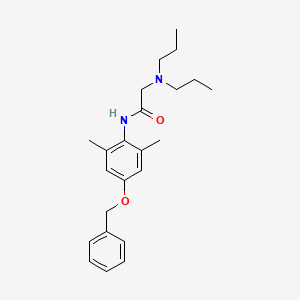
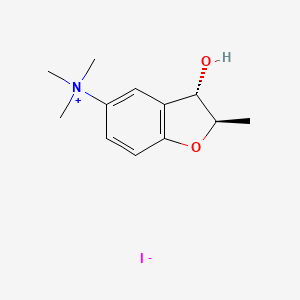
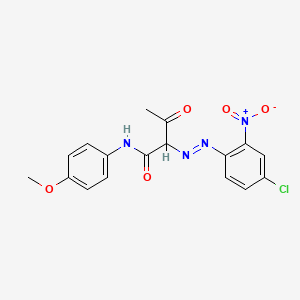
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
